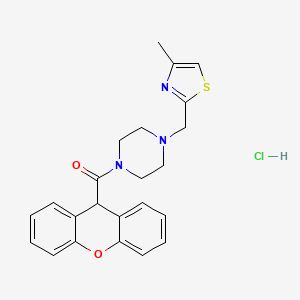![molecular formula C15H16ClN3O B2640055 5-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine CAS No. 2379977-98-5](/img/structure/B2640055.png)
5-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring and a methoxy-substituted indene moiety attached to the nitrogen atom at the 2nd position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an indene precursor is reacted with a methoxy-substituted benzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Pyrimidine Ring: The indene moiety is then reacted with a pyrimidine derivative, such as 5-chloropyrimidine-2-amine, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
5-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-N-[(2-methoxyphenyl)methyl]pyrimidin-2-amine: Similar structure but lacks the indene moiety.
5-chloro-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy-substituted indene moiety in 5-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine distinguishes it from other similar compounds
Propriétés
IUPAC Name |
5-chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-20-15(6-11-4-2-3-5-12(11)7-15)10-19-14-17-8-13(16)9-18-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMAHLXZANOSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(phenoxymethyl)-1-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2639973.png)
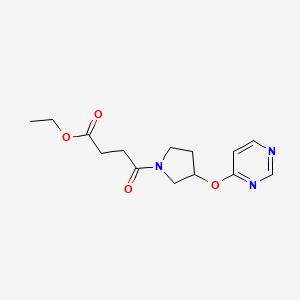
![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)
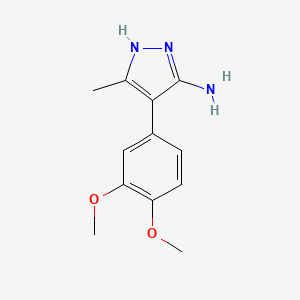
![N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2639980.png)
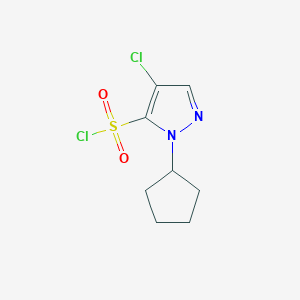

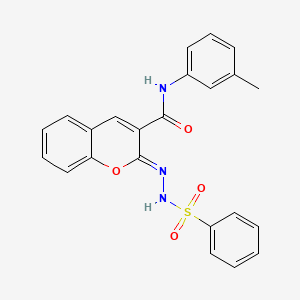
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2639988.png)
![ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2639990.png)
![3-[(4-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2639991.png)
![4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2639992.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B2639993.png)
